(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
Overview
Description
(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol is a chiral compound that plays a significant role as a catalyst in the synthesis of other chiral intermediates. The importance of such compounds lies in their ability to induce enantioselectivity in chemical reactions, which is a critical aspect in the production of pharmaceuticals and other substances that require specific stereochemistry for their activity.
Synthesis Analysis
The synthesis of the related R-enantiomer of 2-amino-3-methyl-1,1-diphenyl-1-butanol has been reported using R-valine as a starting material. The process involves esterification and CBZ (carbobenzyloxy) protection to generate (R)-2-benzyloxycarbonyl-amino-3-methyl-1,1-diphenyl-1-butanol. Subsequent catalytic hydrogenation with 5% Pd/C yields the desired product, R-2-amino-3-methyl-1,1-diphenyl-1-butanol, with an overall yield of 58% . This method showcases the potential for synthesizing the S-enantiomer by starting with the corresponding S-valine.
Molecular Structure Analysis
The molecular structure of (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol is characterized by its chiral center at the second carbon atom, which is bonded to an amino group, a methyl group, and two phenyl groups. The stereochemistry of this chiral center is crucial for the compound's catalytic properties. Although the provided data does not include direct analysis of the molecular structure, such information can typically be obtained through techniques like X-ray crystallography or NMR spectroscopy.
Chemical Reactions Analysis
In the context of chemical reactions, (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol and its analogs have been shown to be effective in promoting enantioselective alkylation. For instance, modification of a related compound, (1R,2S)-1,2-diphenyl-2-aminoethanol, has been used to promote the alkylation of N-diphenylphosphinoyl benzalimine with diethylzinc, achieving high enantioselectivities . This suggests that the (S)-(-)-enantiomer could similarly be used in asymmetric synthesis to obtain high enantiomeric excesses in the final products.
Physical and Chemical Properties Analysis
Scientific Research Applications
Catalysis and Synthesis
(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol plays a significant role in catalysis, particularly in the synthesis of chiral intermediates. For instance, a study by Yi (2010) discusses its application in the synthesis of R-2-amino-3-methyl-1,1-diphenyl-1-butanol, highlighting its importance in creating chiral compounds through esterification and catalytic hydrogenation processes (Yi, 2010).
Biofuel Production
Research into biofuels has explored the potential of related pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, derived from microbial fermentations of amino acid substrates. Cann and Liao (2009) discuss the engineering of microorganisms for the production of these isomers, which hold promise as biofuels (Cann & Liao, 2009). Connor and Liao (2008) further delve into the use of Escherichia coli for producing 3-methyl-1-butanol, an example of harnessing microbial pathways for biofuel production (Connor & Liao, 2008).
Structural and Hydrogen Bonding Studies
The compound has also been studied for its structural and hydrogen bonding properties. Podjed and Modec (2022) conducted a study on amino alcohols including 2-amino-1-butanol and 2-amino-2-methyl-1-propanol, focusing on hydrogen bonding and polymorphism (Podjed & Modec, 2022).
Conformational Energy Analysis
In the field of molecular structure, Ivanov and Trifonov (1985) performed a conformational energy analysis of similar compounds, such as 4-amino-3,4-diphenyl-2-methyl-2-butanols. Their work emphasizes the importance of geometry optimization and intramolecular hydrogen bond formation in understanding these molecules' properties (Ivanov & Trifonov, 1985).
Microbial Production
The potential of microorganisms in producing related compounds is also a significant area of research. Vogt et al. (2016) engineered Corynebacterium glutamicum to produce isomers like 2-methyl-1-butanol and 3-methyl-1-butanol, showcasing the versatility of microbial systems in chemical production (Vogt et al., 2016).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, environmental impact, and other safety-related properties. Material Safety Data Sheets (MSDS) are a common source of this information.
Future Directions
This involves predicting or proposing future research directions. This could include new synthetic methods, new reactions, new applications, or new studies to better understand the compound’s properties or mechanism of action.
Please note that not all information may be available for all compounds, especially those that are less studied. For a specific compound, a literature search in scientific databases like PubMed, SciFinder, and Web of Science is often the best way to find information. Please consult with a chemistry professional for specific advice.
properties
IUPAC Name |
(2S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-13(2)16(18)17(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16,19H,18H2,1-2H3/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQVZZGGOZBOQS-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol | |
CAS RN |
78603-95-9 | |
Record name | (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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